1-(Furan-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863342 | |
| Record name | 2-Furanmethanol, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-64-4, 55664-77-2 | |
| Record name | α-Methyl-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanol, alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylfurfuryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055664772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanmethanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanmethanol, .alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylfuran-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Furan 2 Yl Ethanol
Enantioselective Synthesis Strategies
Enantioselective synthesis is pivotal for producing optically pure compounds. For 1-(furan-2-yl)ethanol, this is primarily achieved through the asymmetric reduction of its corresponding ketone, 2-acetylfuran (B1664036). Both chemocatalytic and biocatalytic systems have been developed to accomplish this transformation with high efficiency and stereoselectivity.
Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones. wikipedia.org These methods utilize chiral transition-metal catalysts to facilitate the addition of hydrogen across the carbonyl group, leading to the formation of a chiral alcohol. nih.gov The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Ruthenium(II) complexes, particularly those developed by Noyori and his coworkers, have proven to be highly effective for the asymmetric transfer hydrogenation of a wide array of ketones, including heteroaromatic ketones. mdpi.comchem-station.comsigmaaldrich.com These catalysts typically consist of a ruthenium center coordinated to a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN), and an arene ligand. rsc.org The mechanism involves the transfer of hydrogen from a hydrogen donor, commonly isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone substrate via a metal hydride intermediate. mdpi.comrsc.org
The effectiveness of these catalysts lies in the precise architecture of the chiral pocket created by the ligands, which dictates the facial selectivity of the hydride transfer to the prochiral ketone. nih.gov For the reduction of aryl heteroaryl ketones, high enantioselectivity (up to 99% ee) has been reported, particularly when the aromatic ring bears ortho-substituents. mdpi.com The reactivity and efficacy of these catalysts can be fine-tuned by modifying the arene ligand or by "tethering" the arene to the diamine ligand, which can enhance catalyst activity and stability. mdpi.comacs.org
| Catalyst Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Noyori-type Ru(II) | Aryl Heteroaryl Ketones | Up to 99% | mdpi.com |
| Tethered Ru(II) | Acetophenone Derivatives | Matches non-tethered versions | acs.org |
An alternative to transition metal catalysis is the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, and related borane (B79455) complexes for the enantioselective reduction of ketones. Spiroaminoborate esters, derived from chiral amino alcohols like diphenylprolinol, have emerged as highly efficient catalysts for the borane-mediated reduction of various ketones, including heteroaryl ketones. nih.gov
In the presence of a borane source like borane dimethyl sulfide (B99878) (BH₃•DMS), these catalysts facilitate the stereoselective reduction of 2-acetylfuran. For example, the reduction of 2-acetylfuran using 10 mol % of a specific spiroaminoborate ester catalyst yielded (+)-(R)-1-(furan-2-yl)ethanol with a 95% enantiomeric excess. nih.gov The efficiency of this catalytic system can be influenced by the catalyst loading, with higher loadings sometimes leading to improved enantioselectivity. nih.gov
| Catalyst | Substrate | Catalyst Loading (mol %) | Enantiomeric Excess (ee) | Reference |
| Spiroaminoborate Ester | 2-Acetylfuran | 10 | 95% | nih.gov |
| Spiroaminoborate Ester | 2-Acetylfuran | 1 | 98% (max) | nih.gov |
| Spiroaminoborate Ester | 2-Acetyl-5-methylfuran | 10 | 91% | nih.gov |
The success of asymmetric catalysis heavily relies on the design of the chiral ligand. bohrium.comresearchgate.net The ligand's steric and electronic properties create the chiral environment around the metal center, which is responsible for the enantiodiscrimination. rsc.org For the asymmetric hydrogenation of ketones, a vast number of chiral ligands have been developed, including diphosphines (e.g., BINAP), P,N,N-ligands, and NNP ligands derived from natural products like cinchona alkaloids. researchgate.netrsc.orgrsc.org
Optimization of ligands often involves modifying substituents to fine-tune the electronic and steric nature of the catalyst. This can lead to improved activity, enantioselectivity, and substrate scope. rsc.org For instance, the development of ferrocene-based tetradentate ligands has led to iridium catalysts with extraordinarily high reactivity and enantioselectivity for ketone hydrogenation. researchgate.net Similarly, tridentate ligands have been shown to form stable chelating modes, creating a deeper chiral pocket that can enhance selectivity. rsc.org The goal is to develop practical, easily synthesized, and modular ligands that can be applied to a broad range of substrates, including challenging heteroaromatic ketones. rsc.orgrsc.org
Biocatalytic Approaches to Chiral this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.net Enzymes or whole microbial cells are used to perform chemical transformations with often unparalleled stereoselectivity under mild reaction conditions. researchgate.net
Whole-cell biocatalysts are frequently employed for the asymmetric reduction of ketones due to the presence of oxidoreductase enzymes and the inherent ability of the cell to regenerate necessary cofactors. Strains of Lactobacillus, a genus of lactic acid bacteria, have been identified as effective biocatalysts for this purpose.
Specifically, Lactobacillus paracasei BD101, isolated from a fermented beverage, has demonstrated exceptional capability in the asymmetric bioreduction of 1-(furan-2-yl)ethanone to (R)-1-(furan-2-yl)ethanol. researchgate.net Following optimization of the biocatalytic process, this whole-cell system was able to produce the (R)-alcohol with greater than 99% enantiomeric excess and a 97% yield. researchgate.netresearchgate.net A significant advantage of this method is its scalability; the complete conversion of 9.9 grams of the ketone substrate was achieved on a gram scale, yielding 9.78 grams of the highly enantiopure product within 48 hours. researchgate.netresearchgate.net This represents a highly efficient and environmentally friendly process for the synthesis of (R)-1-(furan-2-yl)ethanol. researchgate.net Similar success has been observed with other Lactobacillus paracasei strains for the reduction of related benzofuran (B130515) ketones, highlighting the potential of these microorganisms in asymmetric synthesis. nih.govresearchgate.net
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Lactobacillus paracasei BD101 | 1-(Furan-2-yl)ethanone | (R)-1-(Furan-2-yl)ethanol | >99% | 97% | researchgate.netresearchgate.net |
| Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | >99.9% | 92% | nih.govresearchgate.net |
Enzyme-Catalyzed Asymmetric Synthesis (e.g., Hydroxynitrile Lyase)
Hydroxynitrile lyases (HNLs) are utilized in the asymmetric synthesis of cyanohydrins, which are versatile precursors for chiral alcohols. pu-toyama.ac.jpresearchgate.net These enzymes catalyze the addition of hydrogen cyanide (HCN) to aldehydes and ketones. researchgate.net For the synthesis of this compound, the corresponding ketone, 1-(furan-2-yl)ethanone, would first be converted to a cyanohydrin. This intermediate can then be chemically transformed into the desired chiral alcohol. HNLs isolated from various plant sources, such as Prunus mume, have demonstrated broad substrate acceptability, effectively converting a range of aldehydes into their corresponding cyanohydrins with excellent optical purity. pu-toyama.ac.jp The reaction conditions, particularly pH, are critical, as the enzyme's activity is highest at lower pH values (e.g., 4.5), while higher pH levels can lead to a competing non-enzymatic reaction that results in a racemic product. pu-toyama.ac.jp
Kinetic Resolution via Lipase-Catalyzed Enantiomer-Selective Reactions
Kinetic resolution is a widely employed method for separating racemic mixtures of chiral alcohols. This technique relies on the ability of enzymes, particularly lipases, to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester.
The lipase-catalyzed kinetic resolution of racemic this compound has been systematically studied. nih.gov Among various lipases, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has proven to be highly effective. nih.gov Vinyl acetate (B1210297) is frequently chosen as the acyl donor due to its high reactivity. nih.gov The reaction is typically performed in a non-aqueous solvent like n-heptane. nih.gov Under optimized conditions, including a temperature of 60°C and an equimolar ratio of the alcohol to vinyl acetate, a conversion of 47% can be achieved in 2 hours, yielding the remaining (S)-1-(furan-2-yl)ethanol with an enantiomeric excess (ee) of 89%. nih.gov The efficiency of this resolution is high, with enantioselectivity values (E values) often exceeding 2000 in similar systems. unipd.it
| Lipase Catalyst | Acyl Donor | Solvent | Temperature | Time | Conversion (%) | Substrate e.e. (%) |
|---|---|---|---|---|---|---|
| Novozym 435 (CALB) | Vinyl Acetate | n-Heptane | 60°C | 2 h | 47 | 89 |
Optimization of Bioreduction Conditions (e.g., Substrate Concentration, Yield, Enantiomeric Excess)
The asymmetric bioreduction of the prochiral ketone, 1-(furan-2-yl)ethanone, to the chiral alcohol this compound is a highly efficient route to obtaining enantiopure products. This process often utilizes whole-cell biocatalysts, which contain the necessary enzymes and cofactors for the reduction reaction.
A notable example is the use of Lactobacillus paracasei BD101, a microorganism isolated from a fermented beverage. researchgate.netresearchgate.net This biocatalyst facilitates the asymmetric reduction of 1-(furan-2-yl)ethanone to produce (R)-1-(furan-2-yl)ethanol with exceptional selectivity and yield. researchgate.netresearchgate.net Optimization of the reaction parameters is crucial for maximizing efficiency. Key factors include pH, temperature, incubation time, and agitation speed. nih.gov Through careful optimization, the bioreduction can achieve a yield of 97% and an enantiomeric excess of over 99%. researchgate.netresearchgate.net This green process is also scalable, with studies demonstrating the complete conversion of 9.9 grams of the ketone substrate into 9.78 grams of the enantiopure (R)-alcohol within 48 hours. researchgate.netresearchgate.net
| Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Time (h) | Scale |
|---|---|---|---|---|---|
| Lactobacillus paracasei BD101 | (R)-1-(furan-2-yl)ethanol | 97 | >99 | 48 | Gram-scale (9.9 g substrate) |
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional chemical transformations. This approach allows for the creation of complex molecules that might be difficult to access through purely chemical or biological means.
A powerful example of a chemoenzymatic route involves an initial lipase-catalyzed kinetic resolution followed by a chemical reaction. For instance, a derivative of this compound, racemic 1-(3-bromofuran-2-yl)-2-chloroethanol, undergoes kinetic resolution using a lipase and a functionalized acyl donor. jst.go.jpnih.govresearchgate.net The resulting enantiomerically enriched ester can then participate in a subsequent intramolecular Diels-Alder reaction. jst.go.jpnih.gov This sequence allows for the enantio- and diastereoselective synthesis of complex fused cyclohexenes, which are key structural motifs in furanosteroids like viridin. jst.go.jpnih.gov This combination of a highly enantioselective enzymatic step with a powerful carbon-carbon bond-forming chemical reaction highlights the synthetic utility of chemoenzymatic strategies. jst.go.jpnih.govresearchgate.net
Conventional and Stereoracemic Synthesis of this compound
Conventional organic synthesis provides direct and reliable methods for producing this compound in its racemic form. These methods typically involve the reduction of a corresponding ketone or the addition of a methyl group to an aldehyde.
Reduction of 1-(Furan-2-yl)ethanone
The most straightforward conventional method for synthesizing this compound is the chemical reduction of its corresponding ketone, 1-(furan-2-yl)ethanone (also known as 2-acetylfuran). wikipedia.org This transformation can be readily achieved using common hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its selectivity for ketones and aldehydes, its operational simplicity, and its mild reaction conditions. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), and proceeds to give the racemic alcohol in high yield. This method is highly effective for producing the alcohol without affecting the furan (B31954) ring, which can be sensitive to harsher reducing conditions or acidic environments. nih.gov
Derivatization from Furan-2-carbaldehyde
An alternative conventional route starts from furan-2-carbaldehyde (furfural). To synthesize this compound from this starting material, a carbon-carbon bond must be formed by adding a methyl group to the aldehyde's carbonyl carbon. This is classically accomplished via a Grignard reaction. Furan-2-carbaldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The nucleophilic methyl group attacks the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide, yielding racemic this compound. This method is fundamental in organic synthesis for building up molecular complexity from simple aldehyde precursors.
Multi-Step Synthesis Pathways
Multi-step synthesis provides a reliable and well-established route to this compound, often commencing from readily available precursors such as furfural (B47365). A prominent and effective method involves the use of Grignard reagents, which allows for the formation of the carbon-carbon bond necessary to introduce the ethyl group onto the furan ring.
A representative multi-step synthesis begins with the reaction of furfural with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of furfural. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding this compound.
A similar, well-documented procedure is the synthesis of a homologous compound, 1-(furan-2-yl)propan-1-ol, which illustrates the versatility of this pathway. In this synthesis, furfural is treated with ethylmagnesium bromide. The reaction is typically carried out in a suitable solvent like methyltetrahydrofuran (MeTHF) at a controlled temperature, often starting at 0°C. After the addition of neat furfural to the Grignard solution, the mixture is stirred for a period to ensure the completion of the reaction. The process is then quenched with water. This multi-step approach, while effective, generates a stoichiometric amount of magnesium salts as a byproduct. nih.gov
The general scheme for the synthesis of this compound via a Grignard reaction is as follows:
Formation of the Grignard Reagent (if not commercially available):
CH₃Br + Mg → CH₃MgBr
Reaction with Furfural:
C₅H₄O₂ + CH₃MgBr → C₆H₇O₂MgBr
Hydrolysis:
C₆H₇O₂MgBr + H₂O → C₆H₈O₂ + Mg(OH)Br
This pathway offers high yields and a straightforward approach to obtaining the desired alcohol. For instance, the synthesis of the related furan-2-yl(phenyl)methanol via a Grignard reaction between furfural and phenylmagnesium bromide has been reported to achieve a yield of 94%. orgsyn.orgorgsyn.org
Advanced Synthetic Techniques and Innovations
To enhance the efficiency and sustainability of this compound synthesis, researchers have explored more advanced techniques that minimize waste, reduce reaction steps, and utilize renewable resources.
One-Pot Reactions and Tandem Processes (e.g., Atom-Economical Access)
A conceptual tandem process for producing this compound could originate from xylose, a C5 sugar readily available from lignocellulosic biomass. mdpi.com This process would involve:
Dehydration of Xylose to Furfural: This step is typically acid-catalyzed.
In-situ Conversion of Furfural to this compound: The furfural produced in the first step would then react in the same pot with a suitable reagent to form the final product.
Such a tandem approach offers a streamlined route from renewable feedstocks to the target molecule. The development of bifunctional catalysts that can facilitate both the dehydration and the subsequent alkylation or reduction steps is a key area of research to realize this one-pot synthesis. The goal is to achieve an atom-economical process where a high proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. Addition reactions, inherent to processes like Grignard synthesis, are generally considered atom-economical. rsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on developing environmentally benign and sustainable methods. A significant advancement in this area is the use of biocatalysis, which employs enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions.
The asymmetric bioreduction of 2-acetylfuran to enantiomerically pure (R)- or (S)-1-(furan-2-yl)ethanol is a prime example of a green synthetic route. This biotransformation can be achieved using various microorganisms, such as yeast. For instance, baker's yeast (Saccharomyces cerevisiae) contains alcohol dehydrogenases that can reduce the ketone group of 2-acetylfuran to the corresponding alcohol. nih.govsphinxsai.com These reactions are typically carried out in aqueous media at or near room temperature and pressure, significantly reducing the energy consumption and avoiding the use of hazardous organic solvents.
Furthermore, specific bacterial strains have been identified for their high efficiency and stereoselectivity. Lactobacillus paracasei, for example, has been successfully used for the bioreduction of 1-(benzofuran-2-yl)ethanone to the corresponding (S)-alcohol with high yield (92%) and excellent enantiomeric excess (>99.9%). nih.govresearchgate.net This whole-cell biocatalyst approach is particularly advantageous as it obviates the need for costly and often unstable isolated enzymes and cofactors. The use of ethanol as a reductant in a substrate-coupled cascade reaction with yeast alcohol dehydrogenase (YADH) further enhances the green credentials of this process by utilizing a renewable and readily available hydrogen source. digitellinc.comornl.gov
The key advantages of these biocatalytic methods align with several principles of green chemistry, including:
Use of Renewable Feedstocks: The starting material, 2-acetylfuran, can be derived from biomass.
Catalysis: Enzymes are highly efficient and selective catalysts.
Benign Solvents: The reactions are performed in water.
Energy Efficiency: The processes operate under mild conditions.
Atom Economy: Reduction reactions are inherently atom-economical.
The research in this area demonstrates a clear trend towards more sustainable and environmentally friendly methods for the synthesis of this compound and other valuable furan derivatives.
Reaction Mechanisms and Derivatization Chemistry of 1 Furan 2 Yl Ethanol
Functional Group Transformations of the Ethanol (B145695) Moiety
The secondary alcohol group on the ethanol moiety is a primary site for various functional group interconversions, including oxidation, substitution, etherification, and acylation reactions.
Oxidation Reactions
The secondary alcohol of 1-(furan-2-yl)ethanol can be oxidized to the corresponding ketone, 2-acetylfuran (B1664036). This transformation is a key reaction in the synthesis of various chemical intermediates. A notable method for this oxidation is the use of a dehydrogenative oxidation process. For instance, an oxygen-bridged copper-selenium [Cu-O-Se] bimetallic catalyst has been effectively used for this purpose. rsc.org In a typical reaction, this compound is refluxed with the catalyst in the presence of a base like potassium hydroxide (B78521) (KOH). rsc.org
This catalytic system facilitates the removal of hydrogen from the alcohol, leading to the formation of the carbonyl group in 2-acetylfuran. The reaction demonstrates good efficiency and provides a direct route to this valuable ketone.
Nucleophilic Substitutions (e.g., Azide (B81097) Formation)
The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A significant example is the formation of (R)-2-(1-azidoethyl)furan. This transformation can be achieved by treating (S)-1-(furan-2-yl)ethanol with diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like toluene. researchgate.net
In this reaction, the hydroxyl group is activated, likely through phosphorylation, and is subsequently displaced by the azide nucleophile in an SN2-type mechanism. This reaction is crucial for introducing a nitrogen-containing functional group, which can be further elaborated into other functionalities, such as amines or heterocycles.
Etherification Reactions
Etherification of this compound can be accomplished through acid-catalyzed dehydration. While specific studies on this compound are not prevalent, the mechanism can be inferred from the well-documented etherification of the structurally similar furfuryl alcohol. escholarship.orgresearchgate.net In the presence of a protic acid, such as sulfuric acid, or a solid acid catalyst like Amberlyst-15, the hydroxyl group is protonated to form a good leaving group (water). escholarship.orgmdpi.com A second molecule of alcohol then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule. mdpi.com
If this compound is reacted with itself, a symmetrical ether would be formed. Alternatively, if another alcohol, such as ethanol, is used in excess, an unsymmetrical ether like 2-(1-ethoxyethyl)furan can be synthesized. nih.gov The reaction typically follows an SN2 mechanism for primary and some secondary alcohols, while an SN1 mechanism may be favored for more sterically hindered secondary or tertiary alcohols. escholarship.org
Table 1: Catalysts and Conditions for Etherification of Furan-based Alcohols
| Catalyst | Alcohol Reactant | Key Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Amberlyst-15 | Ethanol | Solid acid resin catalyst | Ethyl Furfuryl Ether | escholarship.org |
| HZSM-5 (Zeolite) | Methanol (B129727) | 25°C, 24h | Methyl Furfuryl Ether | researchgate.net |
| HZSM-5 (Zeolite) | Ethanol | - | Ethyl Furfuryl Ether | researchgate.net |
| Brønsted Acids (general) | Alkyl Alcohols | Acid catalysis | Alkyl Furfuryl Ethers | nih.gov |
Acylation Reactions (e.g., Formation of 1-acetoxy-1-[2-furyl]ethan)
The hydroxyl group of this compound readily undergoes acylation to form esters. A prominent example is the synthesis of 1-acetoxy-1-[2-furyl]ethane. This can be achieved through enzymatic catalysis, which offers high selectivity. Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are effective catalysts for the acylation of racemic 1-(furan-2-yl)ethanols using an acyl donor like vinyl acetate (B1210297) in an organic solvent such as diisopropyl ether. researchgate.net
This enzymatic kinetic resolution allows for the enantioselective acylation, yielding enantiomerically enriched (R)-acetates. researchgate.net The mechanism involves the formation of an acyl-enzyme intermediate, which then transfers the acetyl group to the alcohol. This method is a key step in the chemoenzymatic synthesis of chiral furan-based alcohols and their derivatives. researchgate.net
Furan (B31954) Ring Reactivity and Transformations
The furan ring in this compound is an electron-rich aromatic system that is susceptible to various transformations, most notably ring-opening reactions.
Ring Opening Reactions (e.g., to form α-hydroxy and α-functionalized acids via ozonolysis)
The furan nucleus can be cleaved under oxidative conditions, such as ozonolysis, to yield dicarbonyl compounds and their derivatives. researchgate.net The reaction of furan derivatives with ozone proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. rsc.org Subsequent decomposition of the ozonide, depending on the workup conditions, leads to the cleavage of the ring.
When this compound is subjected to ozonolysis, the furan ring is expected to break open. A reductive workup would likely yield dicarbonyl compounds. However, under oxidative workup conditions, the resulting fragments can be further oxidized to carboxylic acids. Given the substitution pattern of this compound, ozonolysis followed by an oxidative workup would be expected to produce α-functionalized carboxylic acids. The presence of the hydroxyl group on the side chain could lead to the formation of α-hydroxy acids after the ring cleavage and subsequent oxidation. The precise nature of the products would depend on the specific reaction conditions and the fate of the side chain during the process. researchgate.netrsc.org
Table 2: Summary of Reactions of this compound
| Reaction Type | Reagents/Catalyst | Product Type | Subsection |
|---|---|---|---|
| Oxidation | [Cu-O-Se] bimetallic catalyst, KOH | Ketone (2-Acetylfuran) | 3.1.1 |
| Nucleophilic Substitution | DPPA, DBU | Azide (2-(1-Azidoethyl)furan) | 3.1.2 |
| Etherification | Acid catalyst (e.g., H₂SO₄, Amberlyst-15), Alcohol | Ether | 3.1.3 |
| Acylation | Lipase (e.g., Novozym 435), Vinyl acetate | Ester (1-Acetoxy-1-[2-furyl]ethane) | 3.1.4 |
| Ring Opening | Ozone (O₃) | α-Hydroxy/α-Functionalized Acids | 3.2.1 |
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring of this compound can participate as the diene component in Diels-Alder reactions. This cycloaddition reaction typically involves reacting the furan derivative with a dienophile to form a bicyclic adduct. The reactivity of the furan ring in these reactions can be influenced by the substituents present on the ring. While furan itself is a reactive diene, the presence of the 1-hydroxyethyl group may affect the stereoselectivity and rate of the reaction.
The intramolecular Diels-Alder reaction is a powerful tool in organic synthesis for the construction of complex polycyclic molecules. By tethering the diene (furan) and the dienophile within the same molecule, the probability of a successful cycloaddition is increased. youtube.com This strategy has been reported in the literature for various furan-containing compounds to generate intricate molecular architectures. youtube.com
Hydrogenation of the Furan Ring (e.g., to hydroxymethyl tetrahydrofuran)
The furan ring in this compound is susceptible to hydrogenation, which can lead to the saturation of the heterocyclic ring to form tetrahydrofuran (B95107) derivatives. The selective hydrogenation of the furan ring without affecting the alcohol functionality is a key transformation. This process can yield valuable products like 2-(1-hydroxyethyl)tetrahydrofuran, also known as hydroxymethyl tetrahydrofuran.
Various catalytic systems have been developed for the selective hydrogenation of furan derivatives. nih.govescholarship.org These often involve noble metal catalysts such as palladium (Pd), platinum (Pt), or ruthenium (Ru) supported on materials like carbon, silica (B1680970), or alumina. mdpi.comrsc.org The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the selectivity and yield of the desired tetrahydrofuran product. nih.govescholarship.orgresearchgate.net For instance, palladium nanoparticles supported on ionic liquid-modified silica have been shown to achieve complete saturation of furan rings in high yields without causing ring opening. nih.gov The goal is often to achieve high conversion of the furan substrate while maintaining high selectivity towards the saturated cyclic ether, minimizing side reactions like hydrogenolysis which would lead to ring-opened products. escholarship.org
The resulting tetrahydrofuran derivatives are important intermediates in the synthesis of various chemicals and materials. For example, tetrahydrofurfuryl alcohol (THFA) is used as a green solvent and an intermediate for producing dihydropyran and other valuable chemicals. mdpi.com
Formation of Pyranone Derivatives
While direct conversion of this compound to pyranone derivatives is not extensively documented, furan derivatives are key precursors in the synthesis of various heterocyclic compounds, including pyranones. One established method for synthesizing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgnih.gov This highlights the general reactivity of the furan scaffold.
Pyranones can be synthesized from furan derivatives through various reaction pathways. For example, pyranones are used as precursors for the preparation of pyrazoles through condensation reactions with arylhydrazines. nih.gov
Formation of Pyrazole (B372694) Derivatives
Pyrazole derivatives can be synthesized from precursors that may be derived from furan compounds. A common method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.comyoutube.compharmajournal.net Although not a direct reaction of this compound itself, the furan moiety can be a starting point for creating the necessary precursors for pyrazole synthesis.
For instance, furan-2,3-diones have been reported to undergo condensation with aryl hydrazines to yield pyrazole derivatives. orientjchem.org Additionally, the reaction of chalcones, which can be synthesized from furan aldehydes, with hydrazine derivatives is a well-established route to pyrazoles. orientjchem.org In some cases, the synthesis of pyrazoles from furan-containing starting materials can involve the cleavage of the furan ring. mdpi.com
The synthesis of pyrazole derivatives is of significant interest due to their wide range of biological activities. nih.govnih.gov Various synthetic strategies have been developed to access diverse substituted pyrazoles, including multi-component reactions and cycloaddition reactions. orientjchem.orgresearchgate.net
Formation of Complex Derivatives and Conjugates
Schiff Base Formation and Metal Complexation
While this compound itself does not form a Schiff base, its corresponding aldehyde, furan-2-carbaldehyde (furfural), readily undergoes condensation reactions with primary amines to form Schiff bases. nih.govjournals-sathyabama.comnih.gov These Schiff bases, which contain an imine or azomethine group (-C=N-), are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. nih.govjournals-sathyabama.comniscpr.res.inresearchgate.net
The synthesis of these Schiff bases typically involves a straightforward condensation reaction between furfural (B47365) and a suitable primary amine. journals-sathyabama.com The resulting Schiff base ligands can then be reacted with metal salts (e.g., chlorides, sulfates, acetates) of transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) to yield the corresponding metal complexes. nih.govjournals-sathyabama.comniscpr.res.inchemmethod.com
The coordination of the metal ion to the Schiff base ligand often occurs through the nitrogen atom of the azomethine group and another donor atom, which can be part of the amine or aldehyde precursor. nih.govniscpr.res.inijsra.net The resulting metal complexes have been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements. nih.govniscpr.res.inasianpubs.org These studies help to elucidate the geometry and coordination mode of the metal complexes. researchgate.netijsra.net
| Schiff Base Precursor (Amine) | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| 2-Aminobenzamide | Ni(II), Cu(II), Co(II) | Tridentate ligand coordination | nih.gov |
| (Furan-2-yl)methanamine | Cu(II), Ni(II), Zn(II), Mn(II) | Bidentate (via azomethine-N and phenolic-O) | niscpr.res.in |
| Propane-1,3-diamine | Co(II), Ni(II), Cu(II), Mn(II), Cd(II), Zn(II), Fe(III) | Not specified | nih.gov |
| 2-Sulfanylphenylamine | Co(II), Ni(II), Cu(II), Zn(II) | Not specified | asianpubs.org |
Synthesis of N-Acylhydrazone Derivatives
N-Acylhydrazones are a class of compounds characterized by the -CO-NH-N=CH- functional group. nih.gov They are typically synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. nih.govresearchgate.net In the context of this compound, its corresponding aldehyde, furan-2-carbaldehyde, can be reacted with various hydrazides to form N-acylhydrazone derivatives. peerj.comscirp.org
The general synthesis involves reacting furan-2-carbaldehyde with a carbohydrazide (B1668358) in a suitable solvent, often with acid catalysis. peerj.comscirp.org This reaction leads to the formation of the N-acylhydrazone, which can be isolated and characterized. A variety of N-acylhydrazone derivatives containing a furan moiety have been synthesized and studied for their chemical properties and potential biological activities. scilit.comnih.govnih.gov
The synthesis of these derivatives is often straightforward and allows for the introduction of diverse structural motifs by varying the structure of the hydrazide component. ekb.egresearchgate.net The resulting N-acylhydrazones have been characterized by various spectroscopic methods, including NMR and FT-IR, to confirm their structures. peerj.comekb.eg
| Furan Aldehyde | Hydrazide Reactant | Resulting N-Acylhydrazone | Reference |
|---|---|---|---|
| Furan-2-carbaldehyde | (E)-3-(furan-2-yl) acrylohydrazide | (2E, N'E)-N'-(furan-2-ylmethylene)-3-(furan-2-yl)acrylohydrazide | peerj.com |
| Furan-2-aldehyde | Cyanoacetylhydrazine | 2-cyano-N'-(furan-2-ylmethylene)acetohydrazide | scirp.org |
Incorporation into Thiadiazole Ring Systems
The direct incorporation of this compound into a thiadiazole ring is not a commonly documented single-step reaction. Typically, the furan moiety is introduced into a thiadiazole system using precursors such as furan-2-carboxylic acid or its derivatives. jst.go.jpscispace.com However, a plausible and chemically sound multi-step synthetic pathway commencing from this compound can be employed to achieve this transformation. This strategy involves the initial oxidation of the alcohol to a ketone, followed by condensation and subsequent oxidative cyclization.
Oxidation: The secondary alcohol, this compound, is first oxidized to its corresponding ketone, 2-acetylfuran. wikipedia.org This is a standard transformation in organic synthesis.
Thiosemicarbazone Formation: The resulting 2-acetylfuran is then reacted with thiosemicarbazide. This reaction is a condensation that forms 2-acetylfuran thiosemicarbazone, an essential intermediate for the cyclization step.
Oxidative Cyclization: The final step involves the cyclization of the thiosemicarbazone intermediate to yield a 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole derivative. This transformation is an oxidative process that closes the ring to form the stable aromatic thiadiazole system. nih.gov
A variety of reagents can be utilized for each step of this pathway, as detailed in the table below.
| Step | Transformation | Starting Material | Product | Typical Reagents |
|---|---|---|---|---|
| 1 | Oxidation | This compound | 2-Acetylfuran | PCC, PDC, Swern Oxidation, Dess-Martin periodinane |
| 2 | Condensation | 2-Acetylfuran | 2-Acetylfuran thiosemicarbazone | Thiosemicarbazide, acid catalyst (e.g., acetic acid) |
| 3 | Oxidative Cyclization | 2-Acetylfuran thiosemicarbazone | 5-(1-(Furan-2-yl)ethyl)-1,3,4-thiadiazol-2-amine | Iron(III) chloride (FeCl₃), Iodine (I₂), Polyphosphoric acid |
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles via the cyclization of thiosemicarbazones is a versatile and widely used method in heterocyclic chemistry. nih.govbanglajol.info While this specific sequence starting from this compound is not extensively detailed as a named reaction, the individual steps are fundamental and high-yielding transformations, making it a viable route for the synthesis of furan-containing thiadiazoles.
Derivatization for Enantiomeric Composition Determination
Determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound like this compound is crucial in asymmetric synthesis and pharmaceutical development. researchgate.net While direct methods like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are common, an alternative and powerful technique involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). wikipedia.orgkaist.ac.kr
The underlying principle of this method is to convert a mixture of enantiomers, which are indistinguishable by standard Nuclear Magnetic Resonance (NMR) spectroscopy, into a mixture of diastereomers. wikipedia.org Diastereomers possess different physical and chemical properties and, consequently, exhibit distinct signals in their NMR spectra. libretexts.org By reacting the racemic or enantiomerically enriched this compound with a single, optically pure enantiomer of a CDA, two different diastereomeric products are formed.
One of the most widely used CDAs for chiral alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.orgtcichemicals.com The reaction is typically carried out using the more reactive Mosher's acid chloride. For example, reacting a mixture of (R)- and (S)-1-(furan-2-yl)ethanol with pure (R)-Mosher's acid chloride yields two diastereomeric esters: (R,R)-Mosher's ester and (S,R)-Mosher's ester.
These diastereomeric esters can be analyzed by proton (¹H) or fluorine-19 (¹⁹F) NMR spectroscopy. wikipedia.orgyoutube.com
In ¹H NMR spectroscopy , the protons near the newly formed stereocenter in the two diastereomers will experience different magnetic environments, leading to separate, distinguishable peaks with different chemical shifts. researchgate.net
In ¹⁹F NMR spectroscopy , the trifluoromethyl (-CF₃) group of the Mosher's acid moiety provides a strong, singlet signal for each diastereomer in a region of the spectrum that is typically free from other signals. youtube.com
The ratio of the enantiomers in the original alcohol sample is then determined by comparing the integration values of the corresponding peaks for the two diastereomers. researchgate.net This provides a quantitative measure of the enantiomeric excess. Besides Mosher's acid, other reagents have been developed for the derivatization of chiral alcohols for NMR analysis. tcichemicals.com
| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Form | Primary Analytical Method |
|---|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | Acid Chloride | ¹H NMR, ¹⁹F NMR |
| α-Methoxyphenylacetic acid | MPA | Acid Chloride | ¹H NMR |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Acid Chloride | ¹H NMR, ¹⁹F NMR |
| (1R)-(-)-Camphanic acid | - | Acid Chloride | ¹H NMR, HPLC |
The resulting diastereomers can also often be separated by achiral chromatography techniques, such as standard silica gel chromatography or GC, allowing for another method of quantification or even physical separation of the original enantiomers after cleaving the derivatizing agent. researchgate.nettcichemicals.com
Computational and Theoretical Investigations of 1 Furan 2 Yl Ethanol
Molecular Modeling and Conformational Analysis
Molecular modeling of 1-(furan-2-yl)ethanol focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule consists of a planar furan (B31954) ring attached to an ethanol (B145695) group. The key to its conformational flexibility is the rotation around the single bond connecting the furan ring to the ethanol side chain.
Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule, which are the conformations with the lowest potential energy. For this compound, the orientation of the hydroxyl (-OH) group relative to the furan ring is of particular interest. Studies on similar furan-based compounds, such as furan- and thiophene-based arylamides, have shown that intramolecular hydrogen bonding and the polarity of the solvent can significantly influence conformational preferences. researchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the oxygen atom of the furan ring, which would stabilize certain conformations.
Computational methods can be used to generate a potential energy surface by calculating the energy of the molecule as the dihedral angle of the C-C bond between the furan ring and the ethanol side chain is systematically rotated. The minima on this surface correspond to the most stable conformations. For aroyl derivatives of furan, it has been observed that the rings are often twisted with respect to the carbonyl plane, indicating that steric and electronic effects play a crucial role in determining the preferred conformation. rsc.org A similar interplay of forces is expected to govern the conformational landscape of this compound.
Table 1: Predicted Stable Conformations of this compound
| Conformation | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Feature |
| Anti-periplanar | ~180° | 0.00 | The hydroxyl group is pointing away from the furan ring, minimizing steric hindrance. |
| Syn-periplanar | ~0° | 1.25 | The hydroxyl group is oriented towards the furan ring, potentially allowing for a weak intramolecular interaction. |
| Gauche | ~±60° | 0.75 | An intermediate conformation representing a balance between steric and electronic effects. |
| Note: This data is illustrative and based on general principles of conformational analysis. Actual values would be determined through specific computational calculations. |
Quantum Chemical Calculations (e.g., PM3 method)
Quantum chemical calculations provide detailed information about the electronic structure, energy, and properties of molecules. The PM3 (Parametric Method 3) method is a semi-empirical approach that simplifies some of the complex calculations of ab initio methods, making it computationally efficient for a wide range of organic molecules. wikipedia.org It is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.org While ab initio and Density Functional Theory (DFT) methods offer higher accuracy, PM3 is a valuable tool for initial investigations and for larger systems. scispace.com
For this compound, PM3 calculations can be used to determine several key properties:
Heat of Formation: This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A negative heat of formation indicates an exothermic and stable compound. scispace.com
Molecular Orbitals: PM3 can calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Atomic Charges: These calculations can estimate the partial charge on each atom, providing insight into reactive sites within the molecule.
Table 2: Illustrative Quantum Chemical Properties of this compound Calculated by the PM3 Method
| Property | Calculated Value | Unit |
| Heat of Formation (ΔHf°) | -55.2 | kcal/mol |
| HOMO Energy | -9.8 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 11.0 | eV |
| Dipole Moment | 2.1 | Debye |
| Note: These values are hypothetical and serve to illustrate the type of data obtained from PM3 calculations. |
Molecular Dynamics Simulations (e.g., Protein-Ligand Interactions)
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly powerful for investigating the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, like a protein. rsc.orgspringernature.com The (R)-enantiomer of this compound is a known precursor in the synthesis of several naturally bioactive piperidine (B6355638) alkaloids, which suggests that this molecule or its derivatives can interact with biological targets. researchgate.net
An MD simulation of this compound with a protein would involve the following steps:
System Setup: A three-dimensional model of the protein-ligand complex is placed in a simulation box, which is then filled with solvent molecules (typically water) and ions to mimic physiological conditions.
Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.
Simulation Run: Newton's equations of motion are solved for every atom in the system over a series of small time steps, generating a trajectory of the system's dynamic behavior.
Analysis: The resulting trajectory is analyzed to understand the stability of the protein-ligand complex, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed, and any conformational changes that occur in either the protein or the ligand upon binding. rsc.org
MD simulations can provide insights into the binding affinity of the ligand for the protein, the role of specific amino acid residues in the binding pocket, and the influence of solvent molecules on the interaction. unibas.ch For example, simulating the interaction of this compound with an enzyme like Candida antarctica lipase (B570770) B could help elucidate the molecular basis for the enzyme's enantioselectivity in the kinetic resolution of this alcohol. nih.gov
Table 3: Key Parameters in a Hypothetical Molecular Dynamics Simulation of this compound with a Lipase
| Parameter | Description | Typical Value/Method |
| Force Field | A set of parameters that defines the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | A representation of the solvent molecules. | TIP3P, SPC/E (for water) |
| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs |
| Ensemble | The set of thermodynamic conditions (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |
| Analysis Metrics | Properties calculated from the trajectory. | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM/PBSA) |
Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. orientjchem.org By systematically modifying different parts of a molecule and observing the resulting changes in activity, researchers can develop models that predict the activity of new, untested compounds. While direct SAR studies on this compound are not extensively documented, SAR information can be inferred from studies on structurally related furan derivatives.
A study on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor provides valuable insights. nih.gov In this study, modifications were made to different parts of the molecule, including substituents on the furan ring and the pyrrolidine moiety. The inhibitory activity of the resulting analogs was then measured. Such studies reveal key pharmacophoric features, which are the essential structural elements required for biological activity.
For this compound, an SAR analysis would involve synthesizing and testing derivatives with modifications at various positions:
Substituents on the Furan Ring: Adding electron-donating or electron-withdrawing groups to the furan ring can alter its electronic properties and steric profile, which can in turn affect its interaction with a biological target. researchgate.net
Modification of the Ethanol Side Chain: Changing the length of the alkyl chain, introducing branching, or replacing the hydroxyl group with other functional groups would probe the importance of this part of the molecule for activity.
Stereochemistry: As this compound is a chiral molecule, the (R)- and (S)-enantiomers are likely to exhibit different biological activities due to the stereospecific nature of many biological receptors.
Table 4: Illustrative SAR Data for Furan-Based Compounds (adapted from related studies)
| Compound Modification | Position of Modification | Effect on Biological Activity |
| Addition of a nitro group | Ortho-position of a phenyl substituent on the furan ring | Increased inhibitory activity nih.gov |
| Addition of a nitro group | Meta- or para-position of a phenyl substituent on the furan ring | Reduced inhibitory activity compared to ortho nih.gov |
| Replacement of the furan oxygen with sulfur (thiophene) | Furan ring | Can lead to significantly different conformational preferences and activity researchgate.net |
| Conversion of the alcohol to an ether | Side chain | Can increase antiplatelet activity in related compounds nih.gov |
Mechanistic Studies of Reactions Involving this compound
Computational methods are frequently employed to elucidate the mechanisms of chemical reactions. For reactions involving this compound, theoretical studies can map out the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of how the reaction proceeds.
A key reaction of this compound is its lipase-catalyzed kinetic resolution. nih.gov This enzymatic process selectively acylates one enantiomer, allowing for the separation of the two. Mechanistic studies of this reaction have suggested an ordered bi-bi mechanism. nih.gov In this mechanism, the alcohol (the first substrate) binds to the enzyme, followed by the acyl donor (the second substrate, e.g., vinyl acetate). The acylated alcohol is then released, followed by the release of the deacylated donor. The reaction proceeds through the formation of a tetrahedral intermediate and an acyl-enzyme complex. jocpr.com Computational modeling could be used to study the energetics of these intermediates and the transition states connecting them, providing a molecular-level rationale for the observed enantioselectivity of the lipase.
Another important class of reactions for furan-containing compounds is oxidation. The furan ring can undergo various oxidative transformations, including dearomatization. nih.gov The mechanism of furan oxidation can be complex and may proceed through radical or ionic pathways. nih.govresearchgate.net For this compound, oxidation could potentially target the furan ring or the alcohol functionality, depending on the oxidant and reaction conditions. Theoretical studies can help to predict the most likely site of attack and the structure of the resulting products.
Table 5: Key Steps in the Proposed Mechanism of Lipase-Catalyzed Acylation of this compound
| Step | Description | Key Intermediates |
| 1 | Binding of this compound to the lipase active site. | Enzyme-substrate complex (E-A) |
| 2 | Binding of the acyl donor (e.g., vinyl acetate) to the E-A complex. | Ternary complex (E-A-B) |
| 3 | Nucleophilic attack of the alcohol's hydroxyl group on the acyl donor, forming a tetrahedral intermediate. | Tetrahedral intermediate |
| 4 | Formation of the acylated product and the acyl-enzyme intermediate. | Acyl-enzyme intermediate |
| 5 | Release of the acylated this compound. | - |
| 6 | Release of the remaining part of the acyl donor (e.g., vinyl alcohol, which tautomerizes to acetaldehyde). | - |
| This table outlines the general steps in a common lipase-catalyzed acylation mechanism. |
Advanced Analytical Methodologies in 1 Furan 2 Yl Ethanol Research
Spectroscopic Characterization in Complex Research Applications
Spectroscopy is indispensable for probing the molecular structure and functional groups of 1-(furan-2-yl)ethanol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the compound's atomic connectivity, molecular weight, and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous information about the carbon-hydrogen framework.
¹H NMR: The proton (¹H) NMR spectrum of this compound provides a distinct fingerprint of its structure. The chemical shift (δ), splitting pattern (multiplicity), and integration (number of protons) of each signal correspond to the unique electronic environment of the protons. researchgate.net In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the furan (B31954) ring protons appear in the aromatic region. researchgate.net The proton at position 5 (H-5') is the most downfield, followed by the protons at positions 3 (H-3') and 4 (H-4'). researchgate.net The methine proton (H-1), being attached to both the furan ring and the hydroxyl-bearing carbon, resonates further downfield than a typical alkyl proton. researchgate.net The three protons of the methyl group (C-CH₃) appear as a doublet due to coupling with the adjacent methine proton. researchgate.net
¹³C NMR: The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom attached to the oxygen of the furan ring (C-5) and the carbon atom bonded to the ethanol (B145695) substituent (C-2) typically appear at the most downfield shifts within the furan ring signals due to the electronegativity of the oxygen atoms. The carbinol carbon (the carbon bearing the -OH group) resonates in the typical range for secondary alcohols, while the methyl carbon gives a signal in the upfield alkyl region.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5' (Furan) | ~7.35 | s (singlet) | N/A | 1H |
| H-4' (Furan) | ~6.35 | m (multiplet) | N/A | 1H |
| H-3' (Furan) | ~6.25 | d (doublet) | 3.1 | 1H |
| H-1 (Methine) | ~4.88 | q (quartet) | 6.5 | 1H |
| C-CH₃ (Methyl) | ~1.56 | d (doublet) | 6.5 | 3H |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, which has a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol , MS provides confirmation of its identity and insights into its stability and fragmentation pathways. pitt.edu
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for this compound is expected at an m/z of 112. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for alcohols include the loss of an alkyl group or a water molecule. A primary fragmentation route involves the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage), which is a common pathway for alcohols. miamioh.edu This would result in the loss of a methyl radical (•CH₃, mass 15) to produce a stable, resonance-delocalized cation at m/z 97. Another significant fragment is often the furfuryl cation or related structures, arising from cleavage of the bond between the furan ring and the ethanol side chain.
| m/z | Ion Formula | Proposed Fragment Identity |
|---|---|---|
| 112 | [C₆H₈O₂]⁺• | Molecular Ion (M⁺•) |
| 97 | [C₅H₅O₂]⁺ | [M - CH₃]⁺ (Loss of methyl radical) |
| 81 | [C₅H₅O]⁺ | Furfuryl cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides information based on the vibrations of chemical bonds upon absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl (-OH) group and a furan ring.
The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. rsc.org This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol gives rise to a strong band in the 1000-1150 cm⁻¹ region. The furan ring exhibits several characteristic vibrations, including C-H stretching for the aromatic protons above 3000 cm⁻¹, C=C stretching vibrations within the 1500-1600 cm⁻¹ range, and C-O-C stretching of the furan ether linkage.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | Furan Ring | 3150 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Methyl/Methine | 3000 - 2850 | Medium |
| C=C Stretch | Furan Ring | 1600 - 1500 | Medium-Weak |
| C-O Stretch | Secondary Alcohol | 1150 - 1000 | Strong |
| C-O-C Stretch | Furan Ring (Ether) | ~1015 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. As this compound is a colorless oil or liquid at room temperature, single-crystal X-ray analysis of the compound itself is not standard. researchgate.net However, the technique is invaluable for the structural elucidation of its solid derivatives.
When this compound is used as a precursor in the synthesis of more complex, crystalline molecules, X-ray crystallography can confirm the incorporation of the furanyl-ethyl moiety into the final structure. rsc.orglibretexts.org The analysis of such derivatives reveals detailed conformational information, such as the dihedral angle between the plane of the furan ring and the substituents. rsc.org Furthermore, it elucidates intermolecular forces, like hydrogen bonding involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice. libretexts.org This information is critical for understanding structure-property relationships in materials science and medicinal chemistry.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, gas chromatography is particularly well-suited for its separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the potent separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the analysis of volatile and semi-volatile organic compounds in complex samples, such as food and beverages, where furan derivatives are often found as flavor and aroma components. chemicalbook.comresearchgate.net
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column (e.g., a non-polar HP-5MS column) based on their boiling points and interactions with the column's stationary phase. chemicalbook.comresearchgate.net Each compound elutes from the column at a characteristic retention time, allowing for separation from other components in the mixture.
Upon exiting the GC column, the separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. By comparing the obtained mass spectrum with library spectra (like those from NIST) and matching the retention time with that of a known standard, this compound can be identified and quantified with high confidence and sensitivity. For trace analysis in food matrices, sample preparation techniques such as headspace solid-phase microextraction (SPME) are often employed to extract and concentrate the volatile furan derivatives before GC-MS analysis. chemicalbook.comresearchgate.net
| Parameter | Description |
|---|---|
| GC Column | HP-5MS (5% Phenyl Methyl Siloxane) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | Typically 250-280 °C to ensure rapid volatilization |
| Oven Program | A temperature gradient, e.g., starting at 30-40 °C and ramping up to 200-250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection | Mass analyzer scans a mass range (e.g., m/z 35-300) |
| Sample Preparation | Headspace (HS) sampling or Solid-Phase Microextraction (SPME) for trace analysis |
High-Performance Liquid Chromatography (HPLC) for Chiral Purity Determination (e.g., Enantiomeric Excess)
Determining the enantiomeric excess (ee) of this compound is critical, as the biological and chemical properties of its enantiomers can differ significantly. Chiral HPLC is the most widely used and reliable method for this purpose, offering high resolution and sensitivity. heraldopenaccess.us The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective for the separation of a wide range of chiral compounds, including furan derivatives. nih.govnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a commonly used stationary phase. nih.gov The choice of mobile phase is also crucial and often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.netrsc.org The addition of small amounts of additives, like diethylamine (B46881) or formic acid, can further optimize the separation by influencing the interactions between the analyte and the stationary phase. researchgate.net
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems coupled with detectors like UV-Vis or mass spectrometry (MS) allow for accurate quantification.
Table 1: HPLC Conditions for Chiral Purity Determination of Furan Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | nih.gov |
| Hydroxypropyl-β-cyclodextrin | nih.gov | |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | rsc.org |
| n-Hexane/Ethanol (85:15, v/v) | nih.gov | |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 220 nm | rsc.org |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of chemical reactions involving this compound. scientificlabs.co.ukchemistryhall.comrjpbcs.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. chemistryhall.comresearchgate.net
In a typical TLC analysis for a reaction synthesizing or modifying this compound, small aliquots of the reaction mixture are spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. ukessays.com The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent or a mixture of solvents. ukessays.com The choice of the eluent system, often a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is critical to achieve good separation between the reactant and product spots. rsc.org
After the solvent front has moved up the plate, the separated spots are visualized. While some compounds are visible to the naked eye, many, including this compound and related compounds, require a visualization agent. A common method is viewing the plate under UV light (typically at 254 nm), where UV-active compounds appear as dark spots. chemistryhall.com Staining agents can also be used; for example, a phosphomolybdic acid (PMA) stain is a good general-purpose reagent that reacts with a wide variety of organic compounds to produce colored spots upon heating. chemistryhall.comillinois.edu The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. ukessays.com For instance, the disappearance of the starting material spot and the appearance of a new product spot confirm that the reaction is proceeding. researchgate.netrsc.org
Table 2: Typical TLC Parameters for Monitoring Reactions of Furan Derivatives
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | ukessays.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 1:4) | rsc.org |
| Visualization | UV light (254 nm) | chemistryhall.com |
| Phosphomolybdic acid (PMA) stain | chemistryhall.comillinois.edu |
Applications and Role of 1 Furan 2 Yl Ethanol in Advanced Organic Synthesis
As Chiral Building Blocks in Asymmetric Synthesis
The inherent chirality of 1-(Furan-2-yl)ethanol makes it an exceptionally useful starting material in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.
Precursors for Optically Active Alcohols and Amines
Optically active alcohols and amines are fundamental chiral building blocks for synthesizing high-value compounds, particularly in the pharmaceutical industry. nih.govresearchgate.net this compound serves as a readily available precursor for more complex chiral alcohols through various substitution and addition reactions. Furthermore, it can be converted into chiral amines, which are crucial intermediates. The synthesis of chiral amines often involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with an amine source, or through reductive amination pathways of the corresponding ketone, 1-(furan-2-yl)ethanone.
Table 1: Synthetic Transformation to Chiral Amines
| Starting Material | Reagent(s) | Product Class | Significance |
| (R)- or (S)-1-(Furan-2-yl)ethanol | 1. Oxidation (e.g., PCC, Swern) 2. Reductive Amination (e.g., NH₃, NaBH₃CN) | Optically Active Primary Amines | Key intermediates for chiral drugs and ligands. |
| (R)- or (S)-1-(Furan-2-yl)ethanol | 1. Mesylation/Tosylation 2. Azide (B81097) Substitution (e.g., NaN₃) 3. Reduction (e.g., H₂, Pd/C) | Optically Active Primary Amines | Versatile pathway to enantiopure amines. |
Intermediates in the Synthesis of Natural Products (e.g., Piperidine (B6355638) Alkaloids)
The enantiomerically pure (R)-1-(furan-2-yl)ethanol is a key precursor in the synthesis of several naturally occurring bioactive piperidine alkaloids. researchgate.net The furan (B31954) ring acts as a masked 1,4-dicarbonyl functionality, which can be unveiled and cyclized to form the characteristic piperidine ring structure found in these complex natural products. researchgate.net This strategy has been successfully employed for the synthesis of various alkaloids, demonstrating the utility of this compound as a foundational chiral synthon. researchgate.net
Table 2: Piperidine Alkaloids Derived from (R)-1-(Furan-2-yl)ethanol
| Precursor | Target Natural Product |
| (R)-1-(Furan-2-yl)ethanol | (-)-Cassine |
| (R)-1-(Furan-2-yl)ethanol | (-)-Spectaline |
| (R)-1-(Furan-2-yl)ethanol | (-)-Carnavaline |
| (R)-1-(Furan-2-yl)ethanol | Prosafrine |
| (R)-1-(Furan-2-yl)ethanol | (-)-Prosafrinine |
| Source: ResearchGate. researchgate.net |
Precursors for α,β-Unsaturated δ-Lactones
(R)-1-(Furan-2-yl)ethanol also serves as a crucial chiral precursor for the production of α,β-unsaturated δ-lactones. researchgate.net These structural motifs are present in a variety of natural products that exhibit important biological activities, including antifungal, antibiotic, and cytotoxic effects against human tumor cells. researchgate.netnih.gov The synthesis typically involves an oxidative ring expansion of the furan ring, a transformation for which this compound is an ideal substrate.
In the Synthesis of Pharmaceutical and Medicinal Intermediates
The value of this compound extends significantly into the pharmaceutical sector, where it functions as a starting material for chiral drugs and complex medicinal intermediates.
Precursors for Chiral Drugs
Enantiopure secondary alcohols are highly valued as versatile precursors for the production of chiral drugs. researchgate.net The stereochemistry of a drug is often critical to its efficacy and safety, making the availability of enantiomerically pure building blocks like (R)- and (S)-1-(furan-2-yl)ethanol essential. nih.gov Its role as a chiral intermediary allows for its incorporation into sophisticated molecules designed for specific biological targets. nih.govresearchgate.net The furan moiety itself is a structural component of many pharmaceutical agents, further enhancing the utility of this compound.
Intermediate in the Synthesis of 2H-Furo[2,3-c]pyran-2-one Derivatives
This compound is a suitable precursor for the synthesis of fused heterocyclic systems such as 2H-furo[2,3-c]pyran-2-one derivatives. These compounds are of interest due to their structural similarity to naturally occurring bioactive molecules. researchgate.net The key transformation is the Achmatowicz reaction, an oxidative rearrangement that converts a furan into a dihydropyran. wikipedia.orgnih.gov Starting with this compound, this reaction provides a direct route to 6-hydroxy-2H-pyran-3(6H)-one structures, which are the core of the furo-pyranone system. tubitak.gov.trthieme-connect.com This method is a powerful tool for constructing complex oxygen-containing heterocycles from simple furan precursors. nih.govchem-station.com
Formation of Cyclopentenone Derivatives
One of the most significant applications of this compound in organic synthesis is its role as a precursor for cyclopentenone derivatives through the Piancatelli rearrangement. rsc.orgwikipedia.org This acid-catalyzed reaction transforms 2-furylcarbinols, such as this compound, into valuable 4-hydroxycyclopentenone structures, which are key intermediates in the synthesis of prostaglandins (B1171923) and other natural products. wikipedia.orgnih.gov
The reaction is initiated by the protonation of the alcohol group on the this compound side chain, followed by the elimination of water to form a stabilized carbocation. A water molecule then acts as a nucleophile, attacking the furan ring and prompting a ring-opening event. nih.gov This cascade culminates in a 4π-electrocyclic ring closure, analogous to the Nazarov cyclization, to yield the final cyclopentenone product. wikipedia.orgnih.gov The process is highly diastereoselective, typically affording the trans-substituted product. wikipedia.org The versatility of this reaction allows for the creation of densely functionalized frameworks in a single, efficient step. nih.gov
| Substrate | Reaction Type | Key Reagents | General Product |
| This compound | Piancatelli Rearrangement | Acid Catalyst (e.g., TsOH, HCOOH), Water | 4-Hydroxy-5-alkyl-cyclopent-2-enone |
Development of Novel Molecular Architectures
This compound is a versatile building block for the creation of novel and complex molecular architectures. Its utility stems from the unique reactivity of the furan ring, which can participate in various cycloaddition and rearrangement reactions, combined with the functionality of the ethanol (B145695) side chain that allows for further synthetic modifications. acs.org
Construction of Polycyclic and Acyclic Structures
The furan moiety within this compound serves as a latent diene, making it an excellent participant in Diels-Alder [4+2] cycloaddition reactions. acs.orgmdpi.com This reaction, particularly the intramolecular Diels-Alder reaction on a furan (IMDAF), provides a powerful method for rapidly constructing complex polycyclic systems. youtube.com The initial product is an oxabicyclo[2.2.1]heptane derivative, a versatile intermediate whose oxygen bridge can be cleaved to access highly functionalized cyclohexene (B86901) rings or other complex carbocycles. acs.org
Furthermore, this compound is a crucial chiral precursor for the synthesis of various polycyclic piperidine alkaloids, including (–)-Cassine, (–)-Spectaline, and (–)-Prosafrinine. researchgate.net Synthetic strategies often involve an oxidative rearrangement of the furan ring, such as the aza-Achmatowicz reaction, to construct the core 2,6-disubstituted piperidine skeleton found in these natural products. emory.edu This transformation highlights the role of the furan as a masked precursor to the heterocyclic core of these biologically active molecules.
| Synthetic Strategy | Furan Ring Role | Key Intermediate | Target Structure Class |
| Diels-Alder Cycloaddition | Diene | Oxabicyclo[2.2.1]heptane adduct | Polycyclic Carbocycles |
| Oxidative Rearrangement | Masked Dihydropyran | Dihydropyridone | Piperidine Alkaloids |
Role in Synthesis of Nitrogen and Sulfur Heterocycles (e.g., Thiazole (B1198619), Oxadiazoline, Pyrazoline)
While not typically a direct starting material, this compound can be readily converted into key precursors for a variety of nitrogen and sulfur heterocycles. The furan ring and the alcohol functionality can be modified through standard organic transformations to set the stage for subsequent cyclization reactions.
Thiazole Synthesis: The synthesis of furan-containing thiazoles often begins with precursors like 2-acetylfuran (B1664036). ijper.org this compound can be easily oxidized to 2-acetylfuran, which can then undergo reaction with reagents like thiourea (B124793) in the presence of an oxidizing agent to form the aminothiazole ring. ijper.org Alternatively, conversion of the alcohol to a leaving group allows for nucleophilic substitution by sulfur reagents, followed by cyclization to construct the thiazole core.
Oxadiazoline and Oxadiazole Synthesis: The construction of 1,3,4-oxadiazoles frequently utilizes furan-2-carboxylic acid hydrazide as a starting material. nih.gov This intermediate is accessible from this compound via a two-step oxidation sequence (alcohol to aldehyde, then to carboxylic acid) followed by reaction with hydrazine (B178648). The resulting hydrazide can be cyclized with various one-carbon sources (e.g., carbon disulfide, orthoesters) to form the oxadiazole ring. nih.gov These oxadiazoles (B1248032) can, in turn, serve as precursors to oxadiazoline derivatives through further reactions. mdpi.cominovatus.es
Pyrazoline Synthesis: Pyrazolines are commonly formed through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. dergipark.org.trconnectjournals.com this compound can be used to generate the required chalcone (B49325) precursor. Oxidation to 2-acetylfuran, followed by a Claisen-Schmidt condensation with an appropriate aldehyde, yields a furanyl-containing chalcone. Subsequent reaction with hydrazine hydrate (B1144303) leads to the formation of the pyrazoline ring. dergipark.org.tr Another pathway involves converting the alcohol into a suitable electrophile that can react with a hydrazide, such as 2-((furan-2-ylmethyl)thio)acetohydrazide, to build the pyrazoline skeleton. annalsofrscb.roresearchgate.net
| Target Heterocycle | Required Precursor from this compound | Key Cyclization Reagent(s) |
| Thiazole | 2-Acetylfuran | Thiourea / Thioamide |
| 1,3,4-Oxadiazoline | Furan-2-carboxylic acid hydrazide | Acetic Anhydride |
| Pyrazoline | Furanyl Chalcone (from 2-Acetylfuran) | Hydrazine Hydrate |
Exploration of Biological Activities and Biochemical Interactions of 1 Furan 2 Yl Ethanol Derivatives
Antimicrobial Activity Studies
Derivatives of 1-(furan-2-yl)ethanol have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi.
Research has shown that certain furan (B31954) derivatives can interfere with biofilm formation, a key virulence factor in many bacterial infections. For instance, brominated furanones have been observed to inhibit biofilm formation by several bacterial species, including Salmonella enterica serovar Typhimurium, Escherichia coli, and Bacillus subtilis. nih.gov This inhibition is significant as biofilms provide bacteria with increased resistance to antimicrobial agents. nih.gov Studies have demonstrated that some Bacillus subtilis strains can significantly inhibit the growth of Salmonella Typhimurium. nih.gov Specifically, the lipopeptide biosurfactant surfactin, produced by B. subtilis, has been shown to inhibit the adhesion of S. enterica to surfaces and disrupt existing biofilms. nih.gov
The antibacterial and antibiofilm actions of certain essential oils containing furan derivatives have also been evaluated against foodborne pathogens like Salmonella Typhimurium. mdpi.com The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of these compounds have been determined, indicating a strong bactericidal action. mdpi.com Furthermore, pretreatment with certain furanones has been found to significantly enhance the efficacy of disinfectants against Salmonella in biofilms, likely due to an effect on the biofilm's architecture and composition. researchgate.net
Fungal infections, particularly those caused by Candida species, are a significant health concern. msu.edu.ua Several species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis, are major contributors to human fungal diseases. msu.edu.uanih.gov Research into the antifungal properties of furan derivatives has shown promising results. For example, (E)-3-(furan-2-yl)acrylic acid has demonstrated antifungal effects against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 μg/mL. nih.gov This compound was particularly effective against C. albicans. nih.gov
Studies have also explored the synergistic effects of furan derivatives with existing antifungal drugs. The combination of (E)-3-(furan-2-yl)acrylic acid with amphotericin B showed a synergistic effect against C. albicans and C. tropicalis. nih.gov The distribution of Candida species can vary, with C. parapsilosis and C. tropicalis being frequently isolated in clinical settings. scielo.br It has been noted that C. tropicalis often exhibits a high capacity for biofilm formation, which can contribute to antifungal resistance. scielo.br Investigations into the effects of various extracts on the growth of different Candida species, including C. krusei, C. parapsilosis, and C. glabrata, are ongoing to identify new therapeutic options. journalofcoms.com
Anticancer Activity Research
The potential of this compound derivatives as anticancer agents has been a significant area of research, with studies focusing on their effects on various human cancer cell lines.
The human hepatoma cell line, HepG-2, has been frequently used to evaluate the anticancer potential of furan derivatives. Studies have shown that certain furan-containing compounds can induce significant cytotoxic effects against these cancer cells. phcogj.com For instance, some novel furan-2(3H)-one derivatives have been identified as promising selective antiproliferative agents against human liver cancer. researchgate.net The cytotoxic effects of ethanol (B145695) extracts of certain plants containing furan derivatives on HepG-2 cells have also been investigated, revealing a dose-dependent inhibition of cell viability. rjptonline.org Low concentrations of ethanol have been shown to inhibit cell proliferation and increase apoptosis in HepG2 cells more significantly than in normal hepatocytes. nih.gov Furthermore, research has indicated that ethanol can be toxic to HepG2 cells that express human cytochrome P4502E1, suggesting a potential mechanism for its anticancer activity. nih.gov Thiazolodin-4-one benzofuran (B130515) derivatives have also demonstrated notable antitumor activity against HepG2 cell lines. researchgate.net
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds. phcogj.comnih.govabbexa.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. abbexa.com The conversion of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is the basis of this assay. nih.goven-journal.org
The MTT assay has been employed in numerous studies to quantify the cytotoxicity of this compound derivatives and related compounds against cancer cell lines like HepG-2. phcogj.com However, it is important to note that under certain conditions, the MTT assay can produce unreliable results. For example, high concentrations of ethanol have been shown to lead to an underestimation of cytotoxicity in primary cells due to increased nonspecific reduction of the tetrazolium salt. en-journal.orgnih.gov Therefore, it is often recommended to use multiple cytotoxicity assays to obtain more accurate and reliable results. nih.gov
Antimicrobial Activity of a Furan Derivative
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Salmonella typhimurium | Biofilm Inhibition | nih.gov |
| Escherichia coli | Biofilm Inhibition | nih.gov |
| Bacillus subtilis | Biofilm Inhibition | nih.gov |
Antifungal Activity of (E)-3-(furan-2-yl)acrylic acid
| Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Candida albicans | 64-512 | nih.gov |
| Candida tropicalis | 64-512 | nih.gov |
| Candida parapsilosis | 64-512 | nih.gov |
| Candida glabrata | 64-512 | nih.gov |
Anticancer Activity against HepG-2 Cell Line
| Compound Type | Effect | Reference |
|---|---|---|
| Furan-2(3H)-one derivatives | Selective Antiproliferative | researchgate.net |
| Thiazolodin-4-one benzofuran derivatives | Antitumor Activity | researchgate.net |
| Ethanol | Inhibition of Proliferation, Apoptosis | nih.gov |
Enzyme Inhibition Studies
Derivatives of this compound have also been investigated for their ability to inhibit specific enzymes, which can be a valuable therapeutic strategy for various diseases. For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. mdpi.com One particular derivative, compound 8, which contains a 2,4-dihydroxy group, demonstrated potent tyrosinase inhibitory activity with very low IC50 values for both monophenolase and diphenolase substrates. mdpi.com
Furthermore, furan chalcones have shown excellent urease inhibition therapeutic efficacy. semanticscholar.org Specific derivatives, such as 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2–propen-1-one and 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, were identified as more efficient urease inhibitors than the reference drug thiourea (B124793). semanticscholar.org Additionally, certain furan derivatives have been assayed for their ability to inhibit GSK-3 beta, an enzyme implicated in various diseases. google.com
Tyrosinase Inhibitory Activity (e.g., Monophenolase and Diphenolase)
Tyrosinase is a key enzyme in the biosynthesis of melanin, catalyzing two primary reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), known as monophenolase activity, and the subsequent oxidation of L-DOPA to dopaquinone, known as diphenolase activity. nih.govresearchgate.netmdpi.com Derivatives of this compound have been investigated for their ability to inhibit this enzyme.
In one study, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.gov The results demonstrated that these compounds could effectively inhibit both monophenolase and diphenolase activities. Notably, a derivative featuring a 2,4-dihydroxy substituted benzylidene group (Compound 8) showed exceptionally potent tyrosinase inhibitory activity. Its IC₅₀ values were 0.0433 µM for monophenolase and 0.28 µM for diphenolase, which is significantly more potent than the standard inhibitor, kojic acid (IC₅₀ values of 19.97 µM and 33.47 µM, respectively). nih.gov
Enzyme Kinetics Mechanism Analysis (e.g., Mixed Inhibition Type)
To understand how these furan derivatives inhibit tyrosinase, enzyme kinetics analyses have been performed. nih.gov These studies help to determine the mode of inhibition, such as competitive, uncompetitive, or mixed-type. orientjchem.orgresearchgate.net A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net
For the highly potent (E)-1-(furan-2-yl)prop-2-en-1-one derivative (Compound 8), kinetic analysis using Lineweaver-Burk plots revealed a mixed-type inhibition mechanism. nih.gov The inhibition constants (Ki) were calculated to be 0.012 µM and 0.165 µM. nih.gov In related research, other synthetic derivatives have also been identified as either competitive or mixed-type inhibitors of tyrosinase, highlighting the diverse ways furan-based molecules can interact with this enzyme. orientjchem.org
Other Investigated Bioactivities (from related furan derivatives)
The furan scaffold is a recurring motif in compounds with a broad range of biological effects. ijabbr.com Beyond enzyme inhibition, related furan derivatives have been investigated for antiviral, anti-inflammatory, analgesic, and other important bioactivities. nih.govnih.gov
Antiviral Activity
The furan ring is a structural component in various compounds that exhibit antiviral properties. nih.gov Furan derivatives have been shown to possess activity against several viruses, including HIV, influenza, and hepatitis C. nih.gov For example, certain arylfuran derivatives have been identified as potential inhibitors of the Zika Virus (ZIKV) NS3 protease. researchgate.net The inherent chemical properties of the furan ring, such as its electron-rich nature, facilitate interactions with biological targets like viral enzymes, contributing to its therapeutic potential. ijabbr.com
Anti-inflammatory and Analgesic Properties
Several classes of furan derivatives have demonstrated significant anti-inflammatory and analgesic effects. nih.govijabbr.comwisdomlib.org In one study using a carrageenan-induced inflammatory model, a series of hydrazide-hydrazone derivatives containing a furan moiety showed noteworthy anti-inflammatory properties. ijabbr.com In a separate investigation, certain 3-substituted dihydrofuran-2(3H)-one derivatives exhibited strong analgesic activity, surpassing that of reference compounds like morphine and acetylsalicylic acid in specific tests. ijabbr.com Additionally, synthetic furanones and their corresponding pyrrolone derivatives have been screened for these properties, with some compounds showing compelling activity. nih.gov
Germination-Promoting Activity
A specific class of furan derivatives, known as butenolides, has been identified as potent seed germination stimulants. nih.govnih.gov The compound 3-methyl-2H-furo[2,3-c]pyran-2-one, a butenolide found in smoke, promotes the germination of seeds from a wide variety of plant species. nih.govresearchgate.net Structure-activity relationship studies on analogues of this compound have shown that the methyl group at the C-3 position is important for its germination-promoting activity. nih.gov Conversely, substitution at the C-7 position tends to reduce activity, while modifications at the C-4 or C-5 positions are generally well-tolerated, with bioactivity being largely retained. nih.gov
Glycosidase Suppression and Anti-HIV Activity (for related precursors)
The furan scaffold is also relevant in the development of agents targeting viral diseases like HIV. Various nucleoside analogues synthesized from precursors such as D- and L-xylose have been evaluated for their anti-HIV activity. Among these, certain D-uridine, D-cytidine, and L-cytidine analogues containing a four-membered thietane (B1214591) ring (a sulfur-containing ring) demonstrated moderate anti-HIV activity, with EC₅₀ values of 6.9 µM, 1.3 µM, and 14.1 µM, respectively. Other research has focused on designing furanone derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
Environmental Aspects in the Context of Furan Chemistry Research
Environmental Fate and Transport of Furan (B31954) Derivatives
The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. cdc.gov For furan derivatives, these processes are influenced by factors such as their formation in combustion processes and their susceptibility to biodegradation in various environments.
Furan derivatives are known to be present in the byproducts of combustion. mdpi.comwikipedia.org The thermal decomposition and combustion of biomass and fossil fuels can lead to the formation of a range of furanic compounds. mdpi.com These compounds are generated through complex reaction pathways during the high-temperature oxidation of carbon-based materials. mdpi.com While specific studies extensively detailing 1-(furan-2-yl)ethanol as a major combustion byproduct are not prevalent, the broader class of furan derivatives is recognized as a component of emissions from such processes. The combustion of biofuels containing furan derivatives like 2,5-dimethylfuran (B142691) (DMF) has been studied, revealing that other furans, such as 2-methylfuran, are stable intermediate species in these flames. nih.gov This indicates the potential for a variety of substituted furans to be formed and released during combustion events.
The biodegradation of furan derivatives is a key factor in their environmental persistence. Research has shown that several microorganisms can metabolize furanic compounds, which are often generated as degradation products during the pretreatment of lignocellulosic biomass. unex.esmdpi.com Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are two of the most studied furan derivatives in this context. mdpi.com
Microbial degradation pathways for these compounds have been identified. For instance, the aerobic degradation of furfural often proceeds through its oxidation to 2-furoic acid, which is then activated to furoyl-CoA. nih.gov This intermediate is further metabolized, eventually entering central metabolic pathways like the Krebs cycle via 2-oxoglutarate. nih.gov The degradation pathway for HMF can also converge with that of furfural at the 2-furoic acid intermediate stage. nih.gov
When comparing the biodegradation of furan derivatives to that of a simple alcohol like ethanol (B145695), several differences emerge. Ethanol is a well-known and readily biodegradable compound in both aerobic and anaerobic conditions. nih.govnih.gov Studies on ethanol's fate in groundwater have shown it can be rapidly transformed, with a half-life that can be as short as a few days. nih.gov Its presence can, however, inhibit the biodegradation of other gasoline components by preferentially consuming electron acceptors. researchgate.net Furan derivatives, while biodegradable, are known to act as fermentation inhibitors for some microorganisms, which can complicate processes like biofuel production from biomass hydrolysates. unex.esmdpi.com The ability of specific bacterial strains, such as those from the genus Pseudomonas, to utilize furan derivatives as a sole carbon source highlights nature's capacity to break down these compounds. unex.es However, the degradation rates and microbial pathways for substituted furans like this compound are less characterized compared to the rapid and well-understood biodegradation of ethanol.
Sustainable Synthesis and Environmental Impact Reduction
Reducing the environmental impact of chemical production is a major goal of green chemistry. For this compound and related compounds, this involves developing synthesis routes that utilize renewable resources and employ environmentally benign conditions. frontiersin.org
Biocatalysis and hydrothermal synthesis represent two promising green routes for producing furan derivatives. Biocatalysis uses enzymes or whole microbial cells to perform chemical transformations under mild, aqueous conditions, offering high selectivity and reducing the need for harsh reagents. frontiersin.org
The asymmetric bioreduction of furan ketones to chiral furan alcohols is a prime example. Studies have successfully used whole-cell biocatalysts, such as Lactobacillus paracasei, to produce enantiopure (S)-1-(furan-2-yl) alcohols with high yields and excellent enantiomeric excess. nih.govresearchgate.netresearchgate.net This method is considered environmentally friendly and scalable. nih.govresearchgate.net
| Substrate | Biocatalyst | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1-(Benzofuran-2-yl)ethanone | Lactobacillus paracasei BD87E6 | (S)-1-(Benzofuran-2-yl)ethanol | 92% Yield | >99.9% | nih.govresearchgate.net |
| 1-(Furan-2-yl)propan-1-one | Lactobacillus paracasei BD101 | (S)-1-(Furan-2-yl)propan-1-ol | >99% Conversion, 96% Yield | >99% | researchgate.net |
Hydrothermal synthesis is another green approach. An ethanol-assisted hydrothermal method has been used to synthesize other complex chemical structures, demonstrating that using water and co-solvents like ethanol under elevated temperature and pressure can facilitate reactions, improve product crystallinity, and reduce particle size without the need for more hazardous organic solvents. rsc.org
The production of furan derivatives from renewable biomass is a cornerstone of building a sustainable chemical industry. nih.gov Agricultural residues, such as straw, corn stover, and bagasse, are abundant and non-food lignocellulosic materials that can serve as feedstocks. mdpi.comncsu.edu
These materials are rich in hemicellulose, a polymer of various sugars, predominantly xylose. mdpi.comresearchgate.net The valorization process typically involves:
Pretreatment and Hydrolysis: The agricultural waste undergoes a pretreatment step to break down the complex lignocellulosic structure. Subsequent hydrolysis, often acid-catalyzed, depolymerizes hemicellulose into its constituent C5 sugars, like xylose. mdpi.comresearchgate.net
Dehydration to Furfural: The resulting sugars are then dehydrated to produce platform chemicals. Xylose, for example, is dehydrated to form furfural, a key furan derivative and a precursor to many other valuable chemicals. researchgate.net
Conversion to this compound: Furfural can then be converted into this compound through reactions such as Grignard addition or other catalytic reductions.
This pathway transforms low-value agricultural waste into high-value chemicals, reducing reliance on fossil fuels and contributing to a circular economy. nih.govresearchgate.net
| Agricultural Residue | Cellulose (B213188) (%) | Hemicellulose (%) | Lignin (%) | Reference |
|---|---|---|---|---|
| Wheat Straw | 33-40 | 20-25 | 15-20 | mdpi.com |
| Rice Straw | 32-47 | 19-27 | 5-24 | mdpi.com |
| Corn Stover | 35-40 | 20-28 | 10-15 | mdpi.com |
| Sugarcane Bagasse | 40-50 | 25-35 | 18-25 | mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 1-(furan-2-yl)ethanol in academic research?
- Methodological Answer : this compound can be synthesized via reduction of 1-(furan-2-yl)ethanone (2-acetylfuran) using sodium borohydride (NaBH₄) or catalytic hydrogenation. Alternatively, furan-2-carbaldehyde can undergo nucleophilic addition followed by reduction. For example:
- Step 1 : React furan-2-carbaldehyde with a Grignard reagent (e.g., CH₃MgBr) to form this compound after acidic workup.
- Step 2 : Purify via recrystallization (ethanol/water) and confirm structure using spectroscopic methods .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Look for O-H stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹). Compare to similar alcohols in (e.g., C=N at 1615 cm⁻¹ for related imines).
- ¹H NMR : Expect signals for furan protons (δ 6.2–7.4 ppm), ethanol -CH₂- (δ 3.5–3.8 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad).
- Mass Spectrometry : Molecular ion peak at m/z 112 (C₆H₈O₂) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- PASS Prediction : Use the PASS (Prediction of Activity Spectra for Substances) algorithm to predict anti-tubercular, antimicrobial, or antioxidant activity based on structural analogs. For example, furan-thiadiazole hybrids in showed Pa scores >0.5 for anti-tubercular activity.
- Docking Studies : Perform molecular docking (e.g., ArgusLab 4.0.1) against targets like enoyl-ACP reductase (PDB: 2H7M). Optimize ligand geometry with PM3 semi-empirical methods and validate hydrogen bonding with Tyr158/Met103 residues .
Q. What strategies optimize the binding affinity of this compound derivatives to target enzymes?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrostatic interactions, as seen in for compound Fe (MIC = 3.1 µg/mL).
- Binding Site Analysis : Use Q-SiteFinder to identify key residues (e.g., Ile21, Met103, Tyr158) and refine ligand orientation .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy changes post-modification .
Q. How do structural variations in this compound derivatives affect their antioxidant activity?
- Methodological Answer :
- SAR Analysis : Compare derivatives with substituents like -CH₃, -OCH₃, or vinyl groups. For example, {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol () showed enhanced antioxidant activity due to conjugated π-systems.
- In Vitro Assays : Use DPPH radical scavenging or FRAP assays to quantify activity. Report EC₅₀ values and correlate with logP (lipophilicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
